N2,N6-bis(2-(methylthio)benzo[d]thiazol-6-yl)pyridine-2,6-dicarboxamide N2,N6-bis(2-(methylthio)benzo[d]thiazol-6-yl)pyridine-2,6-dicarboxamide
Brand Name: Vulcanchem
CAS No.: 392325-14-3
VCID: VC5221265
InChI: InChI=1S/C23H17N5O2S4/c1-31-22-27-14-8-6-12(10-18(14)33-22)24-20(29)16-4-3-5-17(26-16)21(30)25-13-7-9-15-19(11-13)34-23(28-15)32-2/h3-11H,1-2H3,(H,24,29)(H,25,30)
SMILES: CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=NC(=CC=C3)C(=O)NC4=CC5=C(C=C4)N=C(S5)SC
Molecular Formula: C23H17N5O2S4
Molecular Weight: 523.66

N2,N6-bis(2-(methylthio)benzo[d]thiazol-6-yl)pyridine-2,6-dicarboxamide

CAS No.: 392325-14-3

Cat. No.: VC5221265

Molecular Formula: C23H17N5O2S4

Molecular Weight: 523.66

* For research use only. Not for human or veterinary use.

N2,N6-bis(2-(methylthio)benzo[d]thiazol-6-yl)pyridine-2,6-dicarboxamide - 392325-14-3

Specification

CAS No. 392325-14-3
Molecular Formula C23H17N5O2S4
Molecular Weight 523.66
IUPAC Name 2-N,6-N-bis(2-methylsulfanyl-1,3-benzothiazol-6-yl)pyridine-2,6-dicarboxamide
Standard InChI InChI=1S/C23H17N5O2S4/c1-31-22-27-14-8-6-12(10-18(14)33-22)24-20(29)16-4-3-5-17(26-16)21(30)25-13-7-9-15-19(11-13)34-23(28-15)32-2/h3-11H,1-2H3,(H,24,29)(H,25,30)
Standard InChI Key MCXWSGQDGFYSRC-UHFFFAOYSA-N
SMILES CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=NC(=CC=C3)C(=O)NC4=CC5=C(C=C4)N=C(S5)SC

Introduction

Synthesis Methodologies

The synthesis of compounds with similar structures often involves multi-step reactions. Typically, these processes start with the preparation of the individual components (e.g., benzothiazole derivatives) followed by their coupling to form the final product. For example, benzothiazole derivatives can be synthesized using methods involving the reaction of appropriate precursors like 2-aminothiophenol with carboxylic acids or their derivatives .

Synthesis Steps for Similar Compounds:

  • Preparation of Benzothiazole Derivatives: This involves reacting 2-aminothiophenol with carboxylic acids or their derivatives.

  • Activation of Pyridine Core: This might involve converting the pyridine into an amine or carboxylic acid derivative.

  • Coupling Reaction: The benzothiazole units are attached to the pyridine core via amide bond formation.

Biological and Chemical Significance

Compounds with benzothiazole and pyridine rings have been studied for their biological activities, including antimicrobial and anticancer properties . The presence of methylthio groups can influence the compound's solubility and interaction with biological targets.

Biological ActivityDescription
Antimicrobial ActivityPotential activity against bacteria and fungi
Anticancer ActivityPossible inhibition of cancer cell growth

Analytical Techniques

The structure and purity of such compounds are typically confirmed using spectroscopic methods like NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry), along with chromatographic techniques .

Analytical TechniquePurpose
NMR SpectroscopyStructural confirmation
MS SpectroscopyMolecular weight determination
ChromatographyPurity assessment

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